N~2~-(2,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(2,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenyl, methylbenzyl, and phenylsulfonyl groups attached to a glycinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the dichlorophenyl, methylbenzyl, and phenylsulfonyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale of production and the specific requirements of the end-use application. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive intermediate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
N~2~-(2,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the production of specialty chemicals, such as agrochemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(2,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycine
- N~2~-(2,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)alanine
Uniqueness
N~2~-(2,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or stability, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-9-17(10-8-16)14-25-22(27)15-26(21-12-11-18(23)13-20(21)24)30(28,29)19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSBQIGMHKTFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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